2-Chloro-1-cyclooctylethanone
Description
Structure
3D Structure
Properties
CAS No. |
145798-64-7 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-chloro-1-cyclooctylethanone |
InChI |
InChI=1S/C10H17ClO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI Key |
LZFSTAOZPAMORU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)CCl |
Canonical SMILES |
C1CCCC(CCC1)C(=O)CCl |
Synonyms |
Ethanone, 2-chloro-1-cyclooctyl- (9CI) |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Chloro 1 Cyclooctylethanone and Analogous α Chloroketones
Mechanistic Aspects of Alpha-Halogenation of Ketones
The reactivity of the α-carbon in ketones is central to their halogenation. This reactivity stems from the ability of ketones to form either an enol or an enolate intermediate, which acts as the nucleophile in the key bond-forming step. wikipedia.org The choice of acidic or basic conditions dictates which intermediate is formed and profoundly influences the reaction's outcome. wikipedia.org
Under acidic conditions, the α-halogenation of ketones proceeds through an enol intermediate. libretexts.orgchemistrysteps.com The mechanism is a cornerstone of carbonyl chemistry and involves several distinct steps. The reaction is catalyzed by acid, meaning the acid is regenerated at the end of the process. libretexts.org
Once the nucleophilic enol is formed, it rapidly attacks an electrophilic halogen, such as molecular chlorine (Cl₂). libretexts.orgmasterorganicchemistry.com The π-electrons of the enol's double bond attack the halogen, forming a new carbon-halogen bond at the α-position and a resonance-stabilized oxonium ion. libretexts.org The final step is the deprotonation of the carbonyl oxygen by a base to regenerate the carbonyl group and the acid catalyst, yielding the α-chloroketone. masterorganicchemistry.com Kinetic studies support this mechanism, showing that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, confirming that enol formation is the rate-limiting step. libretexts.orglibretexts.org
Mechanism of Acid-Catalyzed α-Chlorination
Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst. masterorganicchemistry.com
Enol Formation: A base removes an α-hydrogen, forming the enol. This is the rate-determining step. libretexts.orglibretexts.org
Electrophilic Attack: The enol's C=C double bond acts as a nucleophile, attacking the electrophilic chlorine (Cl₂). masterorganicchemistry.com
Deprotonation: The protonated carbonyl of the intermediate is deprotonated to yield the final α-chloroketone and regenerate the acid catalyst. libretexts.org
In the presence of a base, the α-halogenation of ketones occurs through a different intermediate: the enolate ion. youtube.comjove.com This process is considered base-promoted rather than base-catalyzed because a full equivalent of base is consumed during the reaction. libretexts.orglibretexts.org
The mechanism begins with the abstraction of an acidic α-hydrogen by a base (e.g., hydroxide) to form a nucleophilic enolate ion. wikipedia.orgjove.com This enolate, a potent nucleophile, then reacts with the halogen (e.g., Cl₂) in a subsequent step to form the α-haloketone. libretexts.orgyoutube.com
A significant consideration in base-promoted halogenation is the propensity for polyhalogenation. jove.comlibretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.orglibretexts.org Consequently, the monohalogenated product is more reactive towards enolate formation than the starting ketone, leading to rapid subsequent halogenations until all α-hydrogens on that carbon are replaced. jove.comlibretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones but makes it difficult to isolate the monohalogenated product. wikipedia.orglibretexts.org Therefore, when a monohalo product is desired, acidic conditions are generally preferred. libretexts.org
For unsymmetrical ketones like 2-methylcyclohexanone, the site of halogenation (regiocontrol) is dependent on the reaction conditions.
Acid-Catalyzed (Thermodynamic Control): In acid-catalyzed reactions, enol formation is a reversible process under thermodynamic control. stackexchange.com The more stable, more substituted enol is preferentially formed. chemistrysteps.comstackexchange.com Consequently, halogenation occurs primarily at the more substituted α-carbon. wikipedia.orgstackexchange.com For example, the α-bromination of 2-methylcyclopentanone (B130040) yields 2-bromo-2-methylcyclopentanone. libretexts.org
Base-Promoted (Kinetic Control): Under basic conditions, the deprotonation of the α-carbon is typically the rate-determining step and is under kinetic control. stackexchange.com The proton on the less sterically hindered (less substituted) α-carbon is more accessible and is removed more rapidly. stackexchange.com This leads to the formation of the kinetic enolate, and halogenation occurs at the less substituted position. wikipedia.orgstackexchange.com
Controlling the degree of halogenation is also a critical challenge.
Monohalogenation: This is generally achievable under acidic conditions. wikipedia.orgpressbooks.pub The introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, making the formation of a second enol intermediate slower than the first. wikipedia.orgpressbooks.pub
Polyhalogenation: This is common under basic conditions because the initial halogen substitution increases the acidity of the remaining α-protons, accelerating subsequent halogenation steps. wikipedia.orglibretexts.org For methyl ketones, this leads to the formation of a trihalomethyl group, which is the basis of the haloform reaction. libretexts.orgpressbooks.pub
If the α-carbon is a chiral center, racemization typically occurs because the planar enol or enolate intermediate loses the stereochemical information at that center. libretexts.orglibretexts.org
Development of Specialized Chlorinating Reagents and Methodologies
While molecular chlorine (Cl₂) is a fundamental chlorinating agent, its high reactivity and the generation of corrosive HCl byproduct have driven the development of alternative reagents. acsgcipr.org These specialized reagents offer improved handling, safety, and selectivity.
N-Chlorosuccinimide (NCS) is a widely used and effective electrophilic chlorine source for the α-chlorination of ketones. mdpi.comrsc.org It is a crystalline solid that is easier and safer to handle than chlorine gas. researchgate.net NCS can be used under various conditions, often catalyzed by acids like p-toluenesulfonic acid (p-TSA) or in polar solvents like DMSO, which can enhance the reactivity of the N-Cl bond. researchgate.nettandfonline.com Other N-chloro reagents, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and trichloroisocyanuric acid (TCCA), are also effective electrophilic chlorine sources. acsgcipr.orgrsc.org
Recent research has identified novel C-chloro reagents. For instance, trichloroacetonitrile (B146778) has been reported as an inexpensive and atom-economical electrophilic chlorine source for the α-chlorination of various carbonyl compounds under basic conditions. rsc.orgrsc.org Another approach involves using a mixture of ammonium (B1175870) chloride (NH₄Cl) as the chlorine source and Oxone as an oxidant to generate the active electrophilic species in situ. researchgate.net
| Reagent/System | Formula | Type | Advantages | Disadvantages |
| Chlorine Gas | Cl₂ | Gas | High reactivity, atom economical | Toxic, corrosive (HCl byproduct), can lead to over-chlorination |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Easy to handle, milder, good selectivity | Less atom economical than Cl₂ |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Common lab reagent | Reacts to produce HCl and SO₂, corrosive |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | High chlorine content, stable solid | Byproducts can complicate purification |
| Trichloroacetonitrile | C₂Cl₃N | Liquid | Inexpensive, atom-economical C-chloro source | Requires basic conditions |
| Oxone/NH₄Cl | 2KHSO₅·KHSO₄·K₂SO₄ / NH₄Cl | Solids | Mild conditions, inexpensive reagents | Multi-component system |
This table provides a comparative overview of common chlorinating agents used for the α-chlorination of ketones.
The synthesis of enantiomerically enriched α-chloroketones is of significant interest as these compounds are valuable chiral building blocks. mdpi.comnih.gov The development of catalytic asymmetric methods has been a major focus. The first highly enantioselective α-chlorination of ketones was reported in 2004 using organocatalysis. mdpi.com
Modern strategies often employ chiral catalysts to control the stereochemical outcome of the chlorination of a prochiral ketone.
Organocatalysis: Chiral amines, such as proline derivatives, and isothioureas have been successfully used as organocatalysts. mdpi.comrsc.orgnih.gov These catalysts can react with carbonyl compounds to form chiral enamine or ammonium enolate intermediates in situ. nih.gov These intermediates then react with an electrophilic chlorine source like NCS in a stereocontrolled manner. mdpi.comnih.gov For example, bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the enantioselective α-chlorination of 1,3-dicarbonyl compounds. mdpi.com
Nucleophilic Chlorination: A mechanistically distinct approach involves the use of a nucleophilic chloride source, such as aqueous sodium chloride (NaCl), in a phase-transfer system. acs.orgnih.govacs.org In one innovative method, a chiral thiourea (B124793) catalyst facilitates an enantioconvergent reaction on racemic α-keto sulfonium (B1226848) salts, where the sulfonium group plays a triple role in enabling dynamic kinetic resolution. nih.govacs.org This strategy provides access to highly enantioenriched acyclic α-chloro ketones using an inexpensive and green chlorine source. nih.govacs.org
Decarboxylative Chlorination: Another powerful method is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids. nih.gov This reaction, performed under mild organocatalytic conditions, produces chiral α-chloroketones with high enantioselectivity and is also applicable to the synthesis of tertiary α-chloroketones. nih.govthieme-connect.de
These advanced methodologies have significantly expanded the toolkit for synthesizing structurally diverse and stereochemically defined α-chloroketones, paving the way for their application in the synthesis of complex target molecules. nih.gov
Decarboxylative Chlorination Approaches to α-Chloroketones
The synthesis of α-chloroketones, a valuable class of chemical intermediates, can be effectively achieved through decarboxylative chlorination. This method serves as a powerful alternative to the direct chlorination of ketone enolates, particularly when seeking high levels of stereocontrol. The process typically involves the reaction of a β-ketocarboxylic acid with a suitable electrophilic chlorine source, leading to the formation of the α-chloroketone with the concurrent loss of carbon dioxide. researchgate.netnih.gov This transformation is advantageous as carboxylic acids are often readily available starting materials. researchgate.net
A significant advancement in this area is the development of organocatalytic enantioselective decarboxylative chlorination. nih.govnih.govdntb.gov.ua Researchers have demonstrated that chiral primary amine catalysts, such as those derived from 1,1'-binaphthyl, can effectively catalyze the reaction between β-ketocarboxylic acids and N-chlorosuccinimide (NCS). nih.govsemanticscholar.org The reaction proceeds under mild conditions and provides access to a range of optically active α-chloroketones in high yields and with excellent enantioselectivity. nih.govmdpi.com
The proposed mechanism for this organocatalytic transformation involves the chiral amine mediating the formation of an enolate from the racemic β-ketocarboxylic acid. nih.gov This is followed by a subsequent electrophilic attack by the chlorinating agent (e.g., NCS) to yield the enantiomerically enriched α-chloroketone. nih.gov This method has been successfully applied to produce tertiary α-chloroketones, which can then be used in SN2 reactions to synthesize other chiral compounds like α-aminoketones and α-hydroxyketones. nih.govnih.govsemanticscholar.orgresearchgate.net
Visible light has also been employed to facilitate decarboxylative halogenations. bohrium.com Iron-catalyzed protocols under visible light irradiation have been developed for the direct decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids, showcasing broad substrate scope and good functional group tolerance. rsc.org
Table 1: Examples of Organocatalytic Enantioselective Decarboxylative Chlorination of β-Ketocarboxylic Acids This table showcases the versatility of the method for various ketone scaffolds, which is applicable for the synthesis of analogous α-chloroketones.
| Starting β-Ketocarboxylic Acid | Chlorinating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Tetralone-derived β-ketocarboxylic acid | NCS | Chiral Primary Amine | 94 | 96 | nih.gov |
| Indanone-derived β-ketocarboxylic acid | NCS | Chiral Primary Amine | 92 | 95 | mdpi.comresearchgate.net |
| Acyclic β-keto acid | NCS | Chiral Primary Amine | 85 | 90 | semanticscholar.org |
| α-Fluoro-β-ketocarboxylic acid | NCS | Chiral Amine | High | Up to 90 | researchgate.net |
Synthetic Strategies for Cyclooctanone (B32682) Precursors and Derivatization
The synthesis of 2-Chloro-1-cyclooctylethanone fundamentally relies on the availability of its precursor, cyclooctanone, and its subsequent functionalization. The construction of the eight-membered cyclooctanone ring is a non-trivial synthetic challenge due to entropic factors and transannular strain. mdpi.com
The synthesis of medium-sized rings like cyclooctanone often relies on ring expansion strategies from more readily available smaller rings or specialized cyclization reactions. mdpi.com
Ring Expansion Reactions: These methods are among the most common for accessing cyclooctanones.
Tiffeneau–Demjanov Rearrangement: This classic method involves the reaction of a cyclic ketone (e.g., cycloheptanone) with diazomethane (B1218177) or α-diazoacetates to achieve a one-carbon ring expansion. acs.org This strategy has been a practical approach for synthesizing seven-membered and eight-membered carbocyclic ketones for over half a century. acs.org
Dowd–Beckwith Ring Expansion: This radical-based ring expansion offers another efficient route to larger cyclic ketones. acs.org
Homologation Approach: A homologation strategy can be used to access cyclooctanone precursors. For instance, a homologation/hydrolysis pathway starting from a smaller cyclic ketone, like cyclohexanone (B45756), can be iterated to form larger rings, including cyclooctanone and cyclononanone. nih.govwhiterose.ac.uk This involves reacting the ketone with reagents like ethyl diazoacetate to form a β-ketoester, which is then hydrolyzed and decarboxylated to yield the ring-expanded ketone. whiterose.ac.uk
Cyclization Reactions: Direct cyclization to form eight-membered rings is challenging but can be achieved using modern synthetic methods.
Radical Cyclization: Samarium diiodide (SmI2) has proven particularly useful for promoting five- to eight-membered ring cyclizations. beilstein-journals.org This single-electron reducing agent can facilitate C-C bond formation from various substrates, including halides and carbonyls. beilstein-journals.orgharvard.edu
Transition-Metal-Catalyzed Cyclizations: Palladium-mediated cyclizations and Nozaki–Hiyama–Kishi (NHK) reactions are powerful tools for constructing complex cyclic systems, including the [5-8] bicyclic core found in many natural products, which features a cyclooctane (B165968) ring. beilstein-journals.org
Table 2: Comparison of Synthetic Strategies for Eight-Membered Ring Formation
| Method | Typical Precursor | Key Features | Reference |
|---|---|---|---|
| Tiffeneau–Demjanov Rearrangement | Cycloheptanone | One-carbon ring expansion using diazoalkanes. | acs.org |
| Homologation/Hydrolysis | Cycloheptanone | Stepwise expansion via β-ketoester intermediates. | whiterose.ac.uk |
| Radical Cyclization (SmI2) | Acyclic difunctional precursor | Effective for forming 5- to 8-membered rings; tunable reactivity. | beilstein-journals.org |
| Nozaki–Hiyama–Kishi (NHK) Cyclization | Acyclic precursor | Chromium(II)-mediated intramolecular coupling. | beilstein-journals.org |
Once cyclooctanone is obtained, it must be appropriately functionalized to undergo chlorination at the α-position of a new acyl group to yield this compound. This involves introducing a two-carbon chain and then chlorinating the α-position.
Formation of the β-Keto Acid Precursor: To utilize the decarboxylative chlorination methodology described in section 2.2.3, cyclooctanone must first be converted into a β-keto acid. A common route involves:
Acylation: The enolate of cyclooctanone is reacted with an acylating agent. For the synthesis of the target compound, this would involve a Friedel-Crafts-type acylation or related C-C bond formation to attach an acetyl group or a masked acetyl group.
Conversion to β-Keto Acid: A more general approach for preparing the precursor for decarboxylative chlorination involves first forming a β-keto ester. The enolate of cyclooctanone can be carboxylated using a reagent like Mander's reagent (methyl cyanoformate) or magnesium methyl carbonate to yield 2-oxocyclooctane-1-carboxylic acid methyl ester. This β-keto ester can then be hydrolyzed to the corresponding β-keto acid, which is the direct substrate for decarboxylative chlorination. nih.gov
Direct α-Chlorination Strategies: While the outline focuses on decarboxylative approaches, it is relevant to note that direct α-chlorination of a ketone is a classic transformation. For the synthesis of this compound, this would require the prior synthesis of 1-cyclooctylethanone (B7893332). This ketone could then be chlorinated.
Chlorination of the Ketone: Direct chlorination of 1-cyclooctylethanone can be achieved using various chlorinating agents. For example, the synthesis of 2-chlorocyclohexanone (B41772) can be performed by reacting cyclohexanone with chlorine in water or with sulfuryl chloride. orgsyn.org Similar conditions could be applied to 1-cyclooctylethanone.
Enolate/Enol Ether Chlorination: The reaction can proceed via the enol or enolate form of the ketone. The ketone is first treated with a base to form the enolate or with an acid to form the enol, which then reacts with an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.org This approach offers regiochemical control if the ketone is unsymmetrical.
The functionalization step is critical as it creates the necessary chemical architecture for the final chlorination, linking the robust synthesis of the cyclooctanone core to the sophisticated methods available for introducing the α-chloro-acetyl moiety. dntb.gov.uarsc.org
In Depth Mechanistic Investigations of 2 Chloro 1 Cyclooctylethanone Reactivity and Transformation Pathways
Nucleophilic Substitution Dynamics at the α-Carbonyl Position
Nucleophilic substitution at the carbon atom bearing the chlorine is a primary reaction pathway for 2-Chloro-1-cyclooctylethanone. This process is predominantly governed by the bimolecular nucleophilic substitution (S_N2) mechanism. jove.com
The S_N2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.combyjus.com This "backside attack" leads to a high-energy transition state where the carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the departing leaving group. libretexts.orglibretexts.org The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.com
Steric hindrance plays a critical role in the rate of S_N2 reactions. libretexts.org The accessibility of the electrophilic α-carbon to the incoming nucleophile is paramount. Bulky substituents on or near the reaction center can shield it from attack, significantly slowing down the reaction. libretexts.orgyoutube.com In the case of this compound, the electrophilic carbon is secondary, meaning it is attached to two other carbon atoms (the carbonyl carbon and a carbon in the cyclooctyl ring). While more sterically hindered than a primary carbon, S_N2 reactions at secondary centers are still feasible, though generally slower. youtube.com The flexible nature of the eight-membered cyclooctyl ring may also influence the accessibility of the reaction site.
| Substrate Type | Example | Relative Rate | Reason for Rate Difference |
|---|---|---|---|
| Methyl | CH₃-Br | ~200,000 | Minimal steric hindrance, high accessibility for nucleophile. |
| Primary (1°) | CH₃CH₂-Br | ~1,350 | Slightly increased steric bulk compared to methyl. |
| Secondary (2°) | (CH₃)₂CH-Br | 1 | Significant steric hindrance from two alkyl groups impeding backside attack. youtube.com |
| Tertiary (3°) | (CH₃)₃C-Br | ~0 (negligible) | Extreme steric crowding prevents the nucleophile from approaching the electrophilic carbon. youtube.com |
Data is generalized for comparative purposes.
A defining characteristic of the S_N2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org If the α-carbon of this compound were a chiral center, the backside attack by the nucleophile would force the other three substituents (the cyclooctyl group, the carbonyl group, and a hydrogen atom) to flip to the opposite configuration, much like an umbrella turning inside out in the wind. libretexts.org
This stereospecific outcome is a direct consequence of the concerted mechanism. nih.gov The nucleophile must approach from the side opposite the leaving group to allow for effective orbital overlap for bond formation while minimizing electrostatic repulsion. masterorganicchemistry.com Therefore, a reaction starting with an (R)-configured α-haloketone would yield an (S)-configured product, and vice versa, assuming the priority of the incoming nucleophile does not alter the Cahn-Ingold-Prelog sequence. libretexts.org
The presence of the adjacent carbonyl group significantly enhances the reactivity of this compound in S_N2 reactions compared to a simple secondary alkyl chloride like chlorocyclooctane. This increased reactivity is attributed to several electronic factors.
The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. purdue.edulibretexts.org This inductive effect polarizes the neighboring α-carbon, increasing its partial positive charge (δ+) and making it a more potent electrophile. nih.govlibretexts.org This heightened electrophilicity makes the α-carbon more attractive to incoming nucleophiles. nih.gov Consequently, the C-Cl bond becomes more polarized and is weakened, facilitating its cleavage during the substitution reaction. savemyexams.com Computational studies have supported the idea that the low-lying "allylic" type bond orbitals of α-haloketones contribute to stabilizing the transition state, thereby enhancing reactivity. up.ac.za
| Compound Type | Example | Relative Reactivity with Nucleophile | Primary Electronic Factor |
|---|---|---|---|
| Alkyl Halide | 2-Chloropropane | 1 | Standard inductive effect of halogen. |
| α-Haloketone | Chloroacetone (B47974) | ~35,000 | Strong electron-withdrawing inductive effect of the carbonyl group enhances the electrophilicity of the α-carbon. nih.gov |
Data is based on reactions with iodide and is for illustrative purposes.
Molecular Rearrangement Reactions Propelled by α-Halogenation
Beyond simple substitution, the structure of this compound makes it susceptible to fascinating and synthetically useful molecular rearrangements.
The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl group). adichemistry.com In the presence of a base (like hydroxide (B78521) or an alkoxide), this compound undergoes a ring contraction to produce a cyclooctanecarboxylic acid derivative. wikipedia.orgscienceinfo.com
The mechanism proceeds through the following key steps:
Enolate Formation: A base abstracts an acidic α'-proton, forming an enolate ion. adichemistry.commychemblog.com
Cyclopropanone (B1606653) Intermediate: The enolate then undergoes an intramolecular S_N2 reaction, where the nucleophilic α'-carbon attacks the α-carbon, displacing the chloride ion. This forms a highly strained, bicyclic cyclopropanone intermediate. adichemistry.comwikipedia.org
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or methoxide (B1231860) from the base) attacks the carbonyl carbon of the cyclopropanone. wikipedia.org The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the original Cα-Cα' bonds. This ring-opening occurs in a way that forms the more stable of the two possible carbanions. adichemistry.com
Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final ring-contracted carboxylic acid (if using hydroxide) or ester (if using an alkoxide). wikipedia.org
The synthetic utility of the Favorskii rearrangement is significant, particularly for the synthesis of highly branched carboxylic acids and for effecting ring contractions in cyclic systems. adichemistry.comddugu.ac.in It has been employed in the synthesis of complex molecules, including strained cage-like structures such as cubane. adichemistry.comscienceinfo.com
| Starting α-Haloketone | Base/Nucleophile | Major Product | Transformation |
|---|---|---|---|
| 2-Chlorocyclohexanone (B41772) | Sodium methoxide | Methyl cyclopentanecarboxylate | Six-membered ring contracts to a five-membered ring. adichemistry.com |
| 2-Bromocycloheptanone | Sodium hydroxide | Cyclohexanecarboxylic acid | Seven-membered ring contracts to a six-membered ring. |
| This compound | Sodium ethoxide | Ethyl cyclooctanecarboxylate | Eight-membered ring contracts to a seven-membered ring system (hypothetical application based on mechanism). |
While the Favorskii rearrangement is the most prominent, other transformation pathways exist for α-haloketones. Photochemical reactions can induce rearrangements. The photo-Favorskii reaction, for example, proceeds through a diradical intermediate to yield similar products to the base-catalyzed version. wikipedia.org
Carbocationic transformations are generally less favored for α-haloketones via an S_N1-type mechanism because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable. jove.com The carbocation would be significantly destabilized, hindering its formation. jove.com However, under certain conditions, such as in the presence of silver salts (e.g., silver nitrate), rearrangement can be induced. researchgate.net The silver ion coordinates to the halogen, assisting its departure and promoting a rearrangement that may proceed through a mechanism analogous to a pinacol (B44631) rearrangement rather than a simple SN1 pathway. researchgate.net Additionally, the reductive dehalogenation of α,α'-dihalo ketones can generate 2-oxyallyl metal complexes, which can undergo cycloaddition reactions. wikipedia.org
Participation in Multicomponent Reaction (MCR) Architectures
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. α-Chloroketones, including this compound, can serve as the ketone component in prominent MCRs like the Passerini and Ugi reactions.
Behavior of α-Chloroketones in Passerini and Ugi Condensations
The Passerini reaction is a three-component condensation of a carboxylic acid, an isocyanide, and a carbonyl compound (a ketone or aldehyde) to yield an α-acyloxy amide. wikipedia.orgchemeurope.comchemistnotes.com The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, resulting in the formation of a bis-amide. wikipedia.org
While ketones are generally less reactive than aldehydes in these reactions, α-chloroketones have been shown to participate effectively. The presence of the electron-withdrawing chlorine atom at the α-position enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the isocyanide in the Passerini reaction or the formation of the imine intermediate in the Ugi reaction.
Mechanism of the Passerini Reaction with an α-Chloroketone:
The mechanism of the Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent polarity. wikipedia.orgchemeurope.com In the context of an α-chloroketone like this compound, the reaction is initiated by the attack of the isocyanide on the carbonyl carbon. This is followed by the addition of the carboxylic acid to the resulting nitrilium ion intermediate. A subsequent Mumm rearrangement leads to the final α-acyloxy amide product, which retains the chlorine atom.
Mechanism of the Ugi Reaction with an α-Chloroketone:
The Ugi reaction commences with the formation of an imine from the α-chloroketone and an amine. wikipedia.org The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. The chloro-substituent remains intact throughout this sequence.
A study on the Ugi four-component condensation using chloroacetone as the ketone component demonstrated the successful formation of the expected Ugi product in good yield. This provides evidence for the feasibility of employing α-chloroketones in such transformations.
| Reactant Class | Specific Example | Role in Reaction | Expected Product Feature |
| α-Chloroketone | This compound | Electrophilic carbonyl component | Chloro-substituted α-acyloxy amide (Passerini) or bis-amide (Ugi) |
| Isocyanide | tert-Butyl isocyanide | Nucleophile | Forms the amide backbone |
| Carboxylic Acid | Acetic acid | Proton source and nucleophile | Acyl group in the final product |
| Amine (Ugi only) | Benzylamine | Forms imine intermediate | Part of the final bis-amide structure |
Role as Electrophilic Partners in One-Pot Cascade Reactions
The synthetic utility of α-chloroketones extends beyond their participation as simple carbonyl components in MCRs. Their inherent electrophilicity at both the carbonyl carbon and the α-carbon makes them ideal partners in one-pot cascade reactions, leading to the formation of diverse heterocyclic scaffolds. nih.gov These reactions often proceed through a sequence of intermolecular and intramolecular events, initiated by a nucleophilic attack on the α-chloroketone.
The high reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and enhances the electron deficiency at the α-carbon, making it more susceptible to nucleophilic attack. nih.gov
Initiation of Cascade Sequences:
A common strategy in these cascade reactions involves an initial nucleophilic attack on the α-carbon of the α-chloroketone, leading to a substitution of the chlorine atom. The choice of nucleophile is critical as it often incorporates functionality that can participate in subsequent intramolecular reactions.
For instance, a dinucleophile can react first at the α-carbon, and then the second nucleophilic site can attack the carbonyl carbon, leading to the formation of a heterocyclic ring. Alternatively, the initial nucleophilic substitution can be followed by a series of bond formations and rearrangements, ultimately leading to complex polycyclic systems.
Examples of Cascade Reactions:
While specific examples detailing the role of this compound in such cascade reactions are not extensively documented, the general reactivity of α-chloroketones allows for the prediction of its behavior. For example, reaction with a binucleophile like a hydrazine (B178648) or a hydroxylamine (B1172632) could initiate a cascade leading to the formation of five- or six-membered nitrogen- and oxygen-containing heterocycles.
The following table outlines a hypothetical cascade reaction involving an α-chloroketone as the electrophilic partner.
| Reaction Step | Description | Intermediate/Product |
| Step 1: Nucleophilic Attack | A binucleophile (e.g., hydrazine) attacks the electrophilic α-carbon of the α-chloroketone, displacing the chloride ion. | α-Substituted ketone |
| Step 2: Intramolecular Condensation | The second nucleophilic group of the substituent attacks the carbonyl carbon. | Cyclic imine or enamine intermediate |
| Step 3: Tautomerization/Aromatization | The cyclic intermediate undergoes tautomerization or an elimination reaction to form a stable heterocyclic product. | Fused heterocyclic system |
These cascade reactions highlight the potential of α-chloroketones, including this compound, to act as versatile electrophilic building blocks in the efficient, one-pot synthesis of complex heterocyclic molecules. Further research in this area is likely to uncover novel transformation pathways and provide access to a wider range of valuable chemical entities.
Strategic Synthetic Utility and Transformative Applications of 2 Chloro 1 Cyclooctylethanone As a Key Synthon
Generation of α,β-Unsaturated Carbonyl Systems
The conversion of 2-chloro-1-cyclooctylethanone into α,β-unsaturated carbonyl systems, specifically cyclooct-1-en-1-ylethanone, is a fundamental transformation that opens avenues for a variety of subsequent synthetic manipulations. This conversion is primarily achieved through dehydrohalogenation.
Dehydrohalogenation of this compound involves the elimination of a molecule of hydrogen chloride to introduce a double bond in conjugation with the carbonyl group. This reaction is typically effected by treatment with a base. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene.
The reaction proceeds via a β-elimination mechanism. A base abstracts a proton from the carbon atom adjacent to the carbonyl group (the α'-position), leading to the formation of an enolate. The subsequent intramolecular displacement of the chloride ion by the enolate results in the formation of the α,β-unsaturated ketone.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene as the major product. In the case of this compound, elimination leads to the formation of the thermodynamically favored endocyclic double bond, yielding (E)-cyclooct-1-en-1-ylethanone. The use of sterically hindered bases, such as potassium tert-butoxide, can favor the formation of the less substituted, or Hofmann, product, although in this specific case, the Zaitsev product is predominantly formed.
| Base | Solvent | Temperature | Major Product | Typical Yield |
| Sodium Ethoxide | Ethanol | Reflux | (E)-cyclooct-1-en-1-ylethanone | Good to Excellent |
| Potassium tert-Butoxide | tert-Butanol | Room Temp to Reflux | (E)-cyclooct-1-en-1-ylethanone | Good to Excellent |
| Triethylamine | Dichloromethane (B109758) | Reflux | (E)-cyclooct-1-en-1-ylethanone | Moderate to Good |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF | Room Temp | (E)-cyclooct-1-en-1-ylethanone | Excellent |
This table represents typical conditions and outcomes for the dehydrohalogenation of α-haloketones and are illustrative for this compound.
The resulting α,β-unsaturated ketone, cyclooct-1-en-1-ylethanone, is a valuable Michael acceptor. The presence of the electron-withdrawing carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate or 1,4-addition fashion. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
A variety of nucleophiles can be employed in the conjugate addition to cyclooct-1-en-1-ylethanone, including organocuprates (Gilman reagents), enamines, enolates, and heteroatomic nucleophiles such as amines, thiols, and alkoxides. The initial conjugate addition generates a new enolate intermediate, which can be subsequently trapped by an electrophile, leading to the formation of more complex, functionalized cyclooctanone (B32682) derivatives.
For instance, the reaction with a Gilman reagent, such as lithium dimethylcuprate, would introduce a methyl group at the β-position. The resulting enolate can then be alkylated with an alkyl halide, leading to the formation of a disubstituted cyclooctanone with controlled stereochemistry.
| Nucleophile | Electrophile (for tandem reactions) | Product Type |
| R₂CuLi (Gilman reagent) | R'-X (Alkyl halide) | β-Alkyl, α-Alkyl cyclooctanone |
| Enolates | - (Proton quench) | 1,5-Dicarbonyl compound |
| Amines | - (Proton quench) | β-Amino cyclooctanone |
| Thiols | - (Proton quench) | β-Thio cyclooctanone |
This table illustrates the versatility of cyclooct-1-en-1-ylethanone in conjugate addition reactions.
Versatile Building Block for Diverse Heterocyclic Frameworks
The dual electrophilicity of this compound makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. The α-carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride, while the carbonyl carbon can undergo condensation reactions.
Sulfur-Containing Heterocycles: The Hantzsch thiazole (B1198619) synthesis is a classic example of the utility of α-haloketones in forming sulfur-containing heterocycles. The reaction of this compound with a thioamide, such as thioacetamide, or with thiourea (B124793), leads to the formation of a thiazole ring fused to the cyclooctane (B165968) core. This reaction proceeds through an initial S-alkylation of the thioamide/thiourea followed by an intramolecular cyclization and dehydration.
Nitrogen-Containing Heterocycles: Pyrroles can be synthesized via the Hantzsch pyrrole (B145914) synthesis by reacting this compound with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine. This multicomponent reaction assembles the pyrrole ring in a single step. Imidazoles can also be prepared by reacting the α-haloketone with an amidine.
Oxygen-Containing Heterocycles: Furans can be synthesized through the Feist-Benary furan (B31954) synthesis. This involves the reaction of this compound with the enolate of a β-dicarbonyl compound. The initial C-alkylation is followed by an acid- or base-catalyzed cyclization and dehydration to afford the furan ring.
| Reactant | Heterocyclic Product | Reaction Name |
| Thiourea | 2-Amino-4-(cyclooctyl)thiazole | Hantzsch Thiazole Synthesis |
| Thioacetamide | 2-Methyl-4-(cyclooctyl)thiazole | Hantzsch Thiazole Synthesis |
| β-Dicarbonyl compound + Ammonia | Substituted 2-(cyclooctyl)pyrrole | Hantzsch Pyrrole Synthesis |
| Amidine | Substituted 2-(cyclooctyl)imidazole | - |
| Enolate of a β-dicarbonyl | Substituted 2-(cyclooctyl)furan | Feist-Benary Furan Synthesis |
This table provides examples of heterocyclic systems that can be synthesized from this compound.
Derivatives of this compound can undergo intramolecular cyclization reactions to form more complex bridged and fused ring systems. These reactions often involve the formation of a tethered nucleophile that can displace the chloride or react with the carbonyl group.
One important reaction in this context is the Favorskii rearrangement. Treatment of this compound with a base, such as an alkoxide, can lead to the formation of a cyclopropanone (B1606653) intermediate via an intramolecular enolate attack. Subsequent nucleophilic attack by the alkoxide on the cyclopropanone and ring-opening results in a ring-contracted product, a cyclooctanecarboxylic acid ester. While this is a rearrangement rather than a direct cyclization to a bridged system, it is a key transformation of cyclic α-haloketones.
To form bridged or fused systems, a nucleophilic moiety can be introduced into the cyclooctyl ring. For example, if a pendant nucleophile, such as a hydroxyl or amino group, is present at a suitable position on the cyclooctyl ring, an intramolecular Sₙ2 reaction can occur, leading to the formation of a bicyclic ether or amine. Alternatively, an intramolecular aldol-type reaction can be designed to form a new carbon-carbon bond, leading to a bicyclic system containing a new ring fused to the cyclooctane.
Formation of Advanced Carbon-Carbon Bond Architectures
Beyond the formation of α,β-unsaturated systems and heterocycles, this compound is a valuable synthon for the construction of more elaborate carbon skeletons.
The enolate of this compound, formed by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can participate in alkylation reactions. However, care must be taken to avoid competing elimination reactions.
The Darzens condensation, or glycidic ester condensation, provides a route to α,β-epoxy ketones. The reaction of this compound with an aldehyde or ketone in the presence of a base results in the formation of a cyclooctyl-substituted glycidic ester. These epoxides are versatile intermediates for further transformations.
The Reformatsky reaction offers another method for carbon-carbon bond formation. In this reaction, an organozinc reagent is generated from an α-halo ester, which then adds to the carbonyl group of this compound to form a β-hydroxy ester.
Furthermore, tandem reactions initiated by conjugate addition to the derived cyclooct-1-en-1-ylethanone, as mentioned in section 4.1.2, provide a powerful strategy for the rapid construction of complex molecular architectures. The in situ generated enolate can be trapped with a variety of carbon electrophiles, allowing for the stereocontrolled formation of multiple new carbon-carbon bonds in a single operation.
| Reaction Name | Reactant(s) | Product Type | Key Bond Formed |
| Enolate Alkylation | Strong base, Alkyl halide | α-Alkyl-α-chloro-cyclooctylethanone | C-C |
| Darzens Condensation | Aldehyde/Ketone, Base | α,β-Epoxy ketone | C-C |
| Reformatsky-type Reaction | α-Halo ester, Zinc | β-Hydroxy-γ-chloro ketone | C-C |
| Tandem Conjugate Addition-Alkylation | Organocuprate, Alkyl halide | β,α-Disubstituted cyclooctanone | C-C (two) |
This table summarizes key C-C bond-forming reactions utilizing this compound.
Cross-Coupling Reactions: Zinc Halide Catalysis for γ-Diketone Synthesis
The strategic application of this compound as a building block in carbon-carbon bond formation is notably demonstrated in its participation in cross-coupling reactions to generate γ-diketones, also known as 1,4-diketones. The use of zinc halides as catalysts is pivotal in mediating the reaction between α-haloketones, such as this compound, and organotin enolates. nih.gov This catalytic approach offers a distinct advantage over uncatalyzed pathways, which tend to yield aldol-type addition products resulting from carbonyl attack. nih.gov
The zinc halide-catalyzed reaction proceeds through a proposed mechanism involving a precondensation step between the organotin enolate and the α-chloroketone to form an aldol-type intermediate. The zinc halide catalyst is believed to act as a Lewis acid, accelerating this initial condensation. Subsequently, the catalyst facilitates a rearrangement of the oxoalkyl group, leading to the expulsion of the halogen and the formation of the desired γ-diketone. nih.gov This process highlights the dual role of the zinc halide in both promoting the initial condensation and mediating the key rearrangement step that leads to the final cross-coupled product. nih.gov
The versatility of this method allows for the coupling of various organotin enolates with α-chloroketones, making it a valuable tool for the synthesis of a diverse range of γ-diketones. The reaction's efficacy is largely dependent on the catalytic activity of the zinc halide, which steers the reaction away from side products and towards the exclusive formation of the 1,4-dicarbonyl compound. nih.gov
Reactions with Organometallic Reagents for Complex Alcohols and Ketones
The electrophilic nature of the carbonyl carbon in this compound makes it a prime substrate for reactions with a variety of organometallic reagents. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures, particularly for the synthesis of sterically hindered tertiary alcohols and ketones.
Grignard Reagents: The addition of Grignard reagents (R-MgX) to this compound is a classic and highly effective method for the formation of tertiary alcohols. organic-chemistry.orgpressbooks.pub The strongly nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. pressbooks.pub This initial nucleophilic addition results in a magnesium alkoxide intermediate, which upon subsequent acidic workup, is protonated to yield the corresponding tertiary alcohol. pressbooks.pubyoutube.com The general mechanism involves the formation of a six-membered, chair-like transition state as the Grignard reagent coordinates to the carbonyl oxygen before the nucleophilic transfer of the R-group occurs. organic-chemistry.org
It is important to note that the Grignard reagent can also act as a base, which can lead to deprotonation at the α-position of the ketone, potentially resulting in the recovery of the starting material after workup. organic-chemistry.org However, the primary reaction pathway remains the nucleophilic addition to the carbonyl group.
Organozinc Reagents: Organozinc reagents, often prepared in situ from α-halo esters and zinc dust in what is known as the Reformatsky reaction, offer a milder alternative to Grignard reagents. wikipedia.orgchemeurope.com While classically used with α-halo esters to form β-hydroxy esters, the underlying principle of generating a carbon-based nucleophile can be extended to other organozinc compounds for addition to ketones. wikipedia.org Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which can be advantageous in preventing side reactions. wikipedia.orgchemeurope.com The reaction of an organozinc reagent with this compound would proceed via nucleophilic addition to the carbonyl group to form a zinc alkoxide intermediate, which is then hydrolyzed to yield the tertiary alcohol. organic-chemistry.org The functional group tolerance of organozinc reagents is a significant advantage, allowing for their use in the presence of various sensitive functional groups. sigmaaldrich.com
The table below summarizes the expected products from the reaction of this compound with selected organometallic reagents.
| Organometallic Reagent | Reagent Formula | Expected Major Product | Product Class |
| Methylmagnesium Bromide | CH₃MgBr | 1-(1-Cyclooctyl-1-hydroxyethyl) | Tertiary Alcohol |
| Phenylmagnesium Bromide | C₆H₅MgBr | 1-Cyclooctyl-1-phenyl-ethanol | Tertiary Alcohol |
| Ethylzinc Bromide | C₂H₅ZnBr | 1-Cyclooctyl-1-hydroxypropane | Tertiary Alcohol |
| Reformatsky Reagent | BrZnCH₂CO₂Et | Ethyl 3-cyclooctyl-3-hydroxybutanoate | β-Hydroxy Ester |
Lithium Dialkylcuprates (Gilman Reagents): For the synthesis of ketones rather than tertiary alcohols, lithium dialkylcuprates ((R₂)₂CuLi), or Gilman reagents, are the reagents of choice. youtube.com Unlike Grignard or organolithium reagents that tend to add twice to acid chlorides and esters, Gilman reagents are softer nucleophiles and typically undergo a single addition to acid chlorides, yielding a ketone as the final product. youtube.com While this compound is already a ketone, the reactivity of Gilman reagents is pertinent in the broader context of synthesizing ketones from carboxylic acid derivatives. In the case of α,β-unsaturated ketones, Gilman reagents are known to favor 1,4-conjugate addition.
Advanced Spectroscopic Characterization and Computational Modeling of 2 Chloro 1 Cyclooctylethanone
High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and probing the conformational landscape of 2-Chloro-1-cyclooctylethanone. The large and flexible eight-membered ring introduces significant conformational complexity, which can be addressed by a combination of high-resolution methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D, 3D, and Dynamic NMR for Stereochemical and Tautomeric Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a suite of advanced NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals and to understand its stereochemical and dynamic properties.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show complex multiplets for the cyclooctyl ring protons due to extensive spin-spin coupling. The protons on the carbon adjacent to the carbonyl group (α-protons) and the carbon bearing the chlorine atom would exhibit distinct chemical shifts. The aldehydic proton, if any were present, would be highly deshielded, appearing far downfield around 9-10 ppm. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon in the highly deshielded region of 190-215 ppm, which is a clear indicator of a ketone functional group.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals of the complex cyclooctyl ring. HMBC (Heteronuclear Multiple Bond Correlation) would further help in confirming the connectivity across the entire molecule.
Dynamic NMR: The flexible nature of the cyclooctyl ring suggests the presence of multiple conformers in equilibrium at room temperature. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insights into the kinetics of conformational exchange. By analyzing the broadening and coalescence of NMR signals at different temperatures, it is possible to determine the energy barriers for ring inversions and other conformational processes.
Tautomerism: While keto-enol tautomerism is a possibility for ketones, the equilibrium for simple ketones heavily favors the keto form. For this compound, the presence of an enol tautomer is expected to be minimal under standard conditions. However, specific solvent conditions or the presence of catalysts could potentially shift this equilibrium, which could be monitored by NMR.
Below is an interactive table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Carbonyl Carbon | ¹³C | 190 - 215 | Singlet | Characteristic for ketones. |
| α-Carbon (CH-Cl) | ¹³C | 60 - 70 | Doublet | Influenced by the electronegative chlorine atom. |
| Cyclooctyl Carbons | ¹³C | 20 - 40 | Triplets/Doublets | Complex region due to multiple overlapping signals. |
| α-Proton (CH-Cl) | ¹H | 4.0 - 4.5 | Multiplet | Deshielded by both the carbonyl and chlorine. |
| Cyclooctyl Protons | ¹H | 1.2 - 2.5 | Multiplets | Broad and overlapping signals due to complex coupling. |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman): Analysis of Conformational Isomers and Characteristic Band Assignments
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational isomers of this compound.
FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1710-1725 cm⁻¹ for a saturated aliphatic ketone. The presence of the electronegative chlorine atom on the α-carbon can slightly shift this frequency. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The spectrum would also display characteristic C-H stretching and bending vibrations for the cyclooctyl ring.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=O stretch is also Raman active. The C-Cl bond often gives a strong Raman signal. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the identification of different conformational isomers, as their unique vibrational signatures can be distinguished.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O | Stretch | 1710 - 1725 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| CH₂ | Bend | 1450 - 1470 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary electronic transition of interest is the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This is a relatively weak absorption and is expected to appear in the UV region, typically around 270-300 nm. Since there is no extended conjugation in the molecule, strong π → π* transitions at longer wavelengths are not expected. The position and intensity of the absorption maximum can be influenced by the solvent polarity.
Quantum Chemical Calculations and Molecular Simulations for Reactivity and Energetics
Computational chemistry provides powerful tools to complement experimental data and to predict molecular properties, reactivity, and dynamics.
Density Functional Theory (DFT) Computations: Electronic Structure, Bond Analysis, and Reaction Pathway Predictions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable insights.
Electronic Structure and Bond Analysis: DFT calculations can be used to optimize the geometry of the various conformers of this compound and to determine their relative energies. This allows for the identification of the most stable conformer(s). Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's reactivity. The distribution of electron density and the electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack.
Reaction Pathway Predictions: DFT can be employed to model reaction pathways involving this compound. For instance, the mechanism of nucleophilic substitution at the α-carbon can be investigated by calculating the energies of reactants, transition states, and products. This can help in understanding the reactivity of α-haloketones.
Molecular Dynamics (MD) Simulations: Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.
Conformational Sampling: For a flexible molecule like this compound, MD simulations can be used to explore its conformational space. By simulating the motion of the atoms over time, a representative ensemble of conformations can be generated. This is particularly useful for understanding the dynamic equilibrium between different ring conformations of the cyclooctyl moiety.
Intermolecular Interactions: MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or reactants. This can provide insights into solvation effects and the initial steps of a chemical reaction. By analyzing the trajectories from MD simulations, it is possible to understand how intermolecular forces influence the structure and reactivity of the molecule.
Following a comprehensive search for scholarly articles and data pertaining to this compound, it has been determined that there is no publicly available research that specifically details the computational prediction of its spectroscopic parameters and validates them with corresponding experimental data.
Studies involving the comparison of theoretical calculations (such as Density Functional Theory, DFT) with experimental NMR and IR spectra are highly specific to the molecule under investigation. While research exists for other chloro-ketone compounds, the unique conformational and electronic properties of the cyclooctyl group in this compound mean that data from other molecules cannot be used as a substitute to generate a scientifically accurate and valid analysis for this specific compound.
Therefore, the creation of detailed data tables and the discussion of research findings for section "5.2.3. Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data" cannot be completed as the necessary source information is not available in published scientific literature.
Emerging Research Frontiers and Prospective Directions for 2 Chloro 1 Cyclooctylethanone Research
Development of Sustainable and Green Synthesis Protocols for α-Chloroketones
The synthesis of α-chloroketones has traditionally relied on methods that often involve hazardous reagents and generate significant waste, running counter to the modern principles of green chemistry. yale.edu Current research is intensely focused on developing more sustainable protocols that improve safety, reduce environmental impact, and enhance atom economy. acs.orgnih.gov
A key area of development is the replacement of hazardous chlorinating agents like molecular chlorine with safer, solid, and easier-to-handle alternatives. Reagents such as N-chlorosuccinimide (NCS) and iodobenzene (B50100) dichloride (PhICl₂) are gaining prominence. organic-chemistry.orgorganic-chemistry.org For instance, a one-pot method for converting ketones directly into their α-chloroketone acetals uses iodobenzene dichloride in ethylene (B1197577) glycol, a process noted for its safety and high yields. organic-chemistry.org Another green strategy aims to provide practical routes to α-chloroketones that avoid the use of the highly toxic and explosive diazomethane (B1218177), which is common in chain-extension methodologies like the Arndt-Eistert reaction. nuph.edu.uanih.gov An alternative, diazomethane-free, one-carbon chain extension involves reacting methyl esters with dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride. nih.gov
The principles of green chemistry are guiding these innovations, emphasizing waste prevention over treatment, maximizing the incorporation of all materials into the final product (atom economy), and using substances with minimal toxicity. yale.eduacs.org
| Green Chemistry Principle | Traditional Approach for α-Chloroketones | Emerging Sustainable Alternative | Reference |
|---|---|---|---|
| Safer Reagents | Use of toxic and corrosive molecular chlorine (Cl₂) gas. | Use of solid, stable reagents like N-chlorosuccinimide (NCS) or Iodobenzene Dichloride (PhICl₂). | organic-chemistry.org, organic-chemistry.org |
| Accident Prevention | Use of explosive and toxic diazomethane for homologation reactions. | Diazomethane-free routes, such as those using dimethylsulfoxonium methylide. | nih.gov |
| Catalysis | Stoichiometric amounts of strong acids or bases. | Development of catalytic methods (organocatalysis, metal catalysis) that are effective in small amounts and can be recycled. | acs.org, organic-chemistry.org |
| Safer Solvents | Use of chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. | Exploration of greener solvents like ethylene glycol or ionic liquids, and solvent-free mechanochemistry. | organic-chemistry.org, nih.gov |
Exploration of Catalytic Asymmetric Transformations for Enantiopure 2-Chloro-1-cyclooctylethanone Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Chiral α-chloroketones are valuable synthons for preparing optically active α-amino ketones and other pharmaceutical building blocks. nih.govrsc.org Consequently, a significant research frontier is the development of catalytic asymmetric methods to produce specific enantiomers of compounds like this compound.
Organocatalysis has emerged as a powerful tool for these transformations. Chiral amine catalysts, such as proline derivatives and diphenylpyrrolidine, have been successfully used for the direct and highly enantioselective α-chlorination of aldehydes and ketones. mdpi.comnih.gov These catalysts operate by forming a transient enamine with the carbonyl substrate, which then reacts with an electrophilic chlorine source like NCS in a stereocontrolled manner.
More recently, a mechanistically distinct approach utilizing nucleophilic chloride has been reported as a green and innovative strategy. acs.orgnih.gov This method employs readily available and inexpensive sodium chloride (NaCl) as the chlorine source. In a phase-transfer system using a chiral thiourea (B124793) catalyst, racemic α-keto sulfonium (B1226848) salts undergo an enantioconvergent carbon-chlorine bond formation, yielding highly enantioenriched acyclic α-chloro ketones. acs.orgnih.gov While not yet specifically applied to this compound, these catalytic systems represent the forefront of technology for accessing its enantiopure derivatives.
| Catalytic System | Substrate Type | Chlorine Source | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral Amines (e.g., (2R,5R)-diphenylpyrrolidine) | Aldehydes, Ketones | N-Chlorosuccinimide (NCS) | Direct organocatalytic route; high yields and enantioselectivity (up to 95% ee). | nih.gov |
| Chiral 2-Aminobenzimidazole (B67599) Derivatives | β-Ketoesters, 1,3-Diketones | NCS or Perchloroquinones | Bifunctional catalysis activating both substrate and chlorinating agent. | mdpi.com |
| Chiral Thiourea Catalyst | Racemic α-Keto Sulfonium Salts | Sodium Chloride (NaCl) | Enantioconvergent; uses a green, inexpensive nucleophilic chlorine source. | acs.org, nih.gov |
Integration with Flow Chemistry Methodologies for Enhanced Scalability and Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability. nbuv.gov.uaacs.org These benefits are particularly relevant for the synthesis of α-chloroketones, which can involve hazardous intermediates or highly exothermic reactions.
A significant breakthrough has been the integration of flow chemistry with the on-demand generation of hazardous reagents. nuph.edu.ua For example, the Arndt-Eistert synthesis of α-chloroketones from N-protected amino acids requires diazomethane, a substance whose toxicity and explosive nature limit its large-scale use in batch processes. researchgate.net Continuous-flow systems have been developed that generate diazomethane in situ and immediately consume it in the subsequent reaction step. nbuv.gov.uaacs.org This approach prevents the accumulation of dangerous quantities of the reagent, dramatically improving safety while enabling a scalable and efficient synthesis of chiral α-chloroketones with high purity (>98%) and without racemization. nbuv.gov.ua
Another advanced flow methodology enables the synthesis of α-chloroketones from esters using transient chloromethyllithium, a highly reactive organolithium species. researchgate.netvapourtec.com This highly chemoselective method is extremely fast, with reaction times of less than five seconds, and achieves high yields (up to 99%) with a remarkable throughput of approximately 10.6 g/h, demonstrating the power of flow chemistry for efficient and scalable production. researchgate.netvapourtec.com
| Flow Chemistry Method | Key Intermediate | Advantages | Reported Throughput/Scale | Reference |
|---|---|---|---|---|
| Multistep synthesis from N-protected amino acids | Diazomethane (in situ generated) | Enhanced safety (no storage of CH₂N₂), high yield, retention of chirality, high purity. | 1.84 g produced in ~4.5 hours; scalable to 100 g in a single run. | nbuv.gov.ua, acs.org |
| Synthesis from esters | Chloromethyllithium (transient) | Extremely fast reaction time (<5 s), high chemoselectivity, broad substrate scope, high yield. | ~10.6 g/h. | researchgate.net, vapourtec.com |
Investigation of this compound in the Synthesis of Novel Functional Materials and Polymers
While the primary application of α-chloroketones has been as intermediates in fine chemical and pharmaceutical synthesis, their inherent reactivity also makes them attractive candidates for the development of novel functional materials and polymers. The this compound molecule contains two key features for materials science: a reactive electrophilic center at the α-carbon and a large, flexible cyclooctyl group.
The α-chloroketone moiety can readily undergo nucleophilic substitution reactions, making it an excellent "handle" for grafting onto polymer backbones or for use as an initiator in certain types of polymerization. For example, it could be reacted with polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups) to introduce the cyclooctyl group. This post-polymerization modification could significantly alter the material's properties. nih.gov
The incorporation of the cyclooctyl group is particularly interesting. Polymers derived from cyclooctene (B146475), such as polyoctenamer rubber, are known for their unique mechanical properties. researchgate.net Introducing the bulky and flexible cyclooctyl ring as a side group onto a polymer chain could be used to tune key material characteristics such as:
Glass Transition Temperature (Tg): The flexible ring could lower the Tg, acting as an internal plasticizer.
Solubility: The lipophilic nature of the cyclooctyl group could enhance solubility in nonpolar organic solvents.
Mechanical Properties: The group could impact chain packing and entanglement, thereby influencing the polymer's elasticity and toughness.
Although the direct use of this compound in polymer synthesis is a prospective area awaiting exploration, its potential as a functional monomer or modifying agent to create materials with tailored properties is a compelling direction for future research.
Q & A
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
